

5-Bromo-3-cyanoindole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-3-cyanoindole*

Cat. No.: *B1352206*

[Get Quote](#)

5-Bromo-3-cyanoindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of **5-Bromo-3-cyanoindole** (also known as 5-Bromo-1H-indole-3-carbonitrile). This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents.

Core Chemical Properties and Structure

5-Bromo-3-cyanoindole is a solid, heterocyclic compound with the molecular formula $C_9H_5BrN_2$.^{[1][2][3]} Its structure consists of an indole ring system substituted with a bromine atom at the 5-position and a nitrile group at the 3-position.

Physicochemical Data

The key physicochemical properties of **5-Bromo-3-cyanoindole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrN ₂	[1] [2] [3]
Molecular Weight	221.05 g/mol	[1] [2] [3]
CAS Number	90271-86-6	[1] [2] [3]
Appearance	Off-white to brown powder	[4]
Boiling Point	405.9 °C at 760 mmHg	[2] [5]
Flash Point	199.3 °C	[2]
Density	1.7 g/cm ³	[2]
Topological Polar Surface Area	39.6 Å ²	[3]

Spectroscopic Data

While a complete, unambiguously assigned spectrum for **5-Bromo-3-cyanoindole** is not readily available in public databases, data from closely related compounds can provide valuable insights.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. Based on data for 5-iodo-1H-indole-3-carbonitrile, the indole NH proton would appear as a broad singlet at approximately 12.35 ppm (in DMSO-d₆). The aromatic protons would appear in the range of 7.40-8.25 ppm.[6]
- ¹³C NMR: The carbon NMR spectrum for 5-iodo-1H-indole-3-carbonitrile shows signals for the indole carbons between 83.7 and 135.5 ppm, with the cyano carbon appearing around 115.8 ppm.[6] The chemical shifts for **5-Bromo-3-cyanoindole** are expected to be in a similar range.
- Infrared (IR) Spectroscopy: The IR spectrum of the related compound 5-bromoindole shows a characteristic N-H stretching vibration around 3400 cm⁻¹.[7] For **5-Bromo-3-cyanoindole**, a sharp peak corresponding to the nitrile (C≡N) stretch is expected around 2218 cm⁻¹, as seen in 5-iodo-1H-indole-3-carbonitrile.[6]

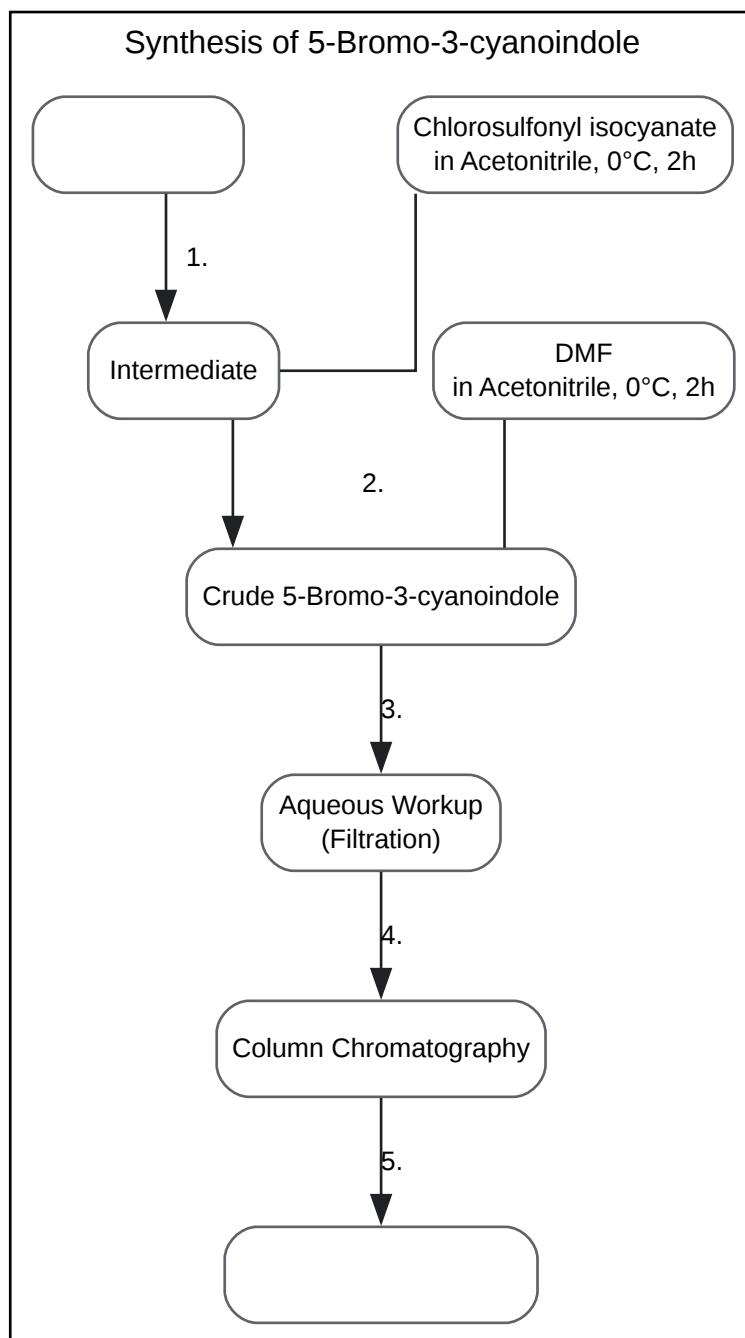
- Mass Spectrometry: The exact mass of **5-Bromo-3-cyanoindole** is 219.96361 Da.[\[3\]](#) The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound.

Synthesis and Reactivity

The synthesis of **5-Bromo-3-cyanoindole** can be achieved from commercially available 5-bromoindole.

Experimental Protocol: Synthesis of **5-Bromo-3-cyanoindole**

This protocol describes the cyanation of 5-bromoindole at the C3 position.


Materials:

- 5-Bromoindole
- Chlorosulfonyl isocyanate (CSI)
- Anhydrous acetonitrile
- Anhydrous dimethylformamide (DMF)
- Petroleum ether
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

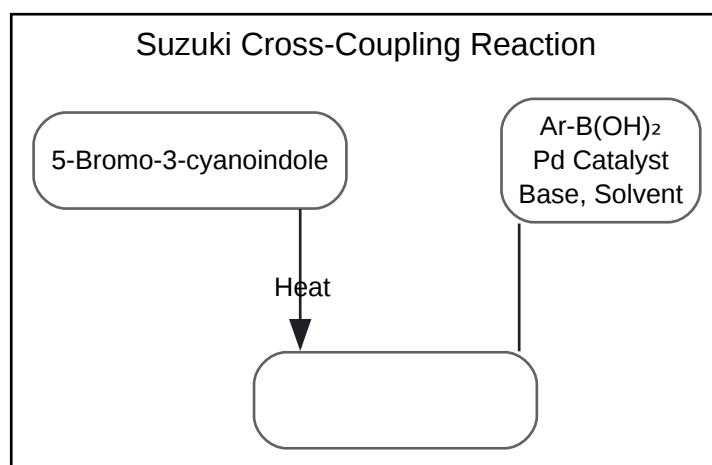
- Dissolve 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL) in a round-bottom flask.[\[1\]](#)
- Cool the solution to 0 °C in an ice bath.[\[1\]](#)

- Slowly add chlorosulfonyl isocyanate (0.63 mL, 7.25 mmol) dropwise to the stirred solution.
[\[1\]](#)
- Continue stirring the reaction mixture at 0 °C for 2 hours.[\[1\]](#)
- Add anhydrous dimethylformamide (1.3 mL, 170.0 mmol) dropwise to the mixture and continue stirring at 0 °C for an additional 2 hours.[\[1\]](#)
- Upon completion of the reaction, pour the mixture into ice-water.[\[1\]](#)
- Collect the resulting precipitate by filtration.[\[1\]](#)
- Dry the precipitate over anhydrous sodium sulfate.[\[1\]](#)
- Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 40:60) or pure ethyl acetate as the eluent to afford **5-Bromo-3-cyanoindole**.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for **5-Bromo-3-cyanoindole**.

Reactivity

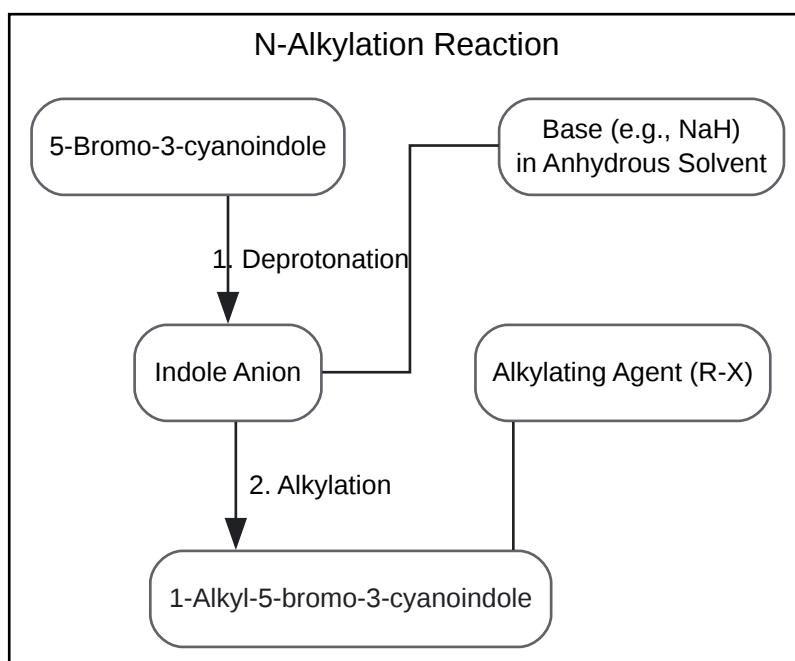

The reactivity of **5-Bromo-3-cyanoindole** is characterized by the functionalities present on the indole core. The bromine atom at the C5 position is susceptible to metal-catalyzed cross-

coupling reactions, while the N-H of the indole ring can be deprotonated and subsequently alkylated or acylated.

The bromine atom at the C5 position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki cross-coupling reactions. This allows for the synthesis of a diverse library of 5-substituted-3-cyanoindole derivatives.

General Experimental Protocol for Suzuki Coupling:

- To a reaction vessel, add **5-Bromo-3-cyanoindole**, an appropriate boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system (e.g., dioxane/water or toluene/water).
- Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).
- After cooling, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.


[Click to download full resolution via product page](#)

General scheme for Suzuki cross-coupling.

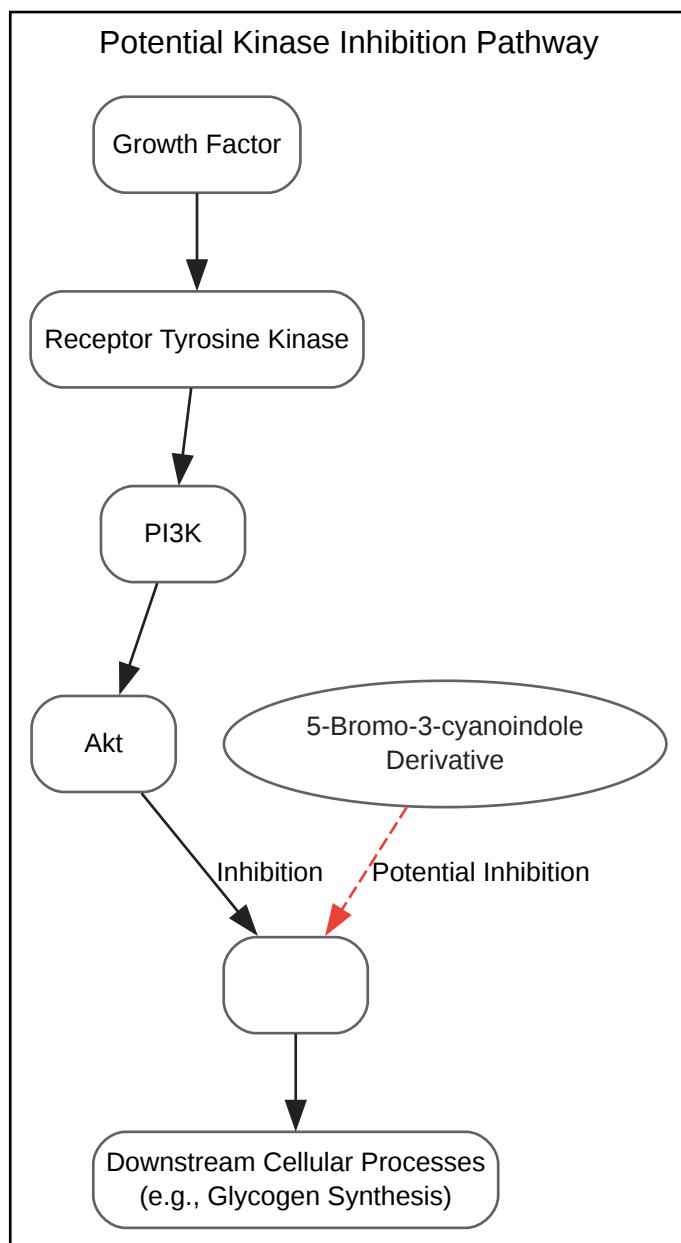
The indole nitrogen can be deprotonated with a suitable base to form the corresponding anion, which can then react with an alkylating agent to yield N-alkylated products.

General Experimental Protocol for N-Alkylation:

- Dissolve **5-Bromo-3-cyanoindole** in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
- Cool the solution to 0 °C and add a base (e.g., sodium hydride) portion-wise.
- Stir the mixture at 0 °C for 30-60 minutes.
- Add the alkylating agent (e.g., an alkyl halide) dropwise.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent and purify by column chromatography.

[Click to download full resolution via product page](#)

General scheme for N-alkylation.


Biological Activity and Potential Applications

While specific biological activity data for **5-Bromo-3-cyanoindole** is limited in the public domain, the indole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of substituted indoles have shown a wide range of activities, including as kinase inhibitors.

It has been reported that 5-cyano-oxindole derivatives can act as potent inhibitors of AMP-activated protein kinase (AMPK) and glycogen synthase kinase-3 β (GSK3 β), both of which are important targets in metabolic diseases and cancer.^[8] This suggests that **5-Bromo-3-cyanoindole** could serve as a valuable starting material for the synthesis of novel kinase inhibitors.

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized kinase signaling pathway that could potentially be modulated by derivatives of **5-Bromo-3-cyanoindole**. It is important to note that this is a hypothetical representation and specific interactions would need to be confirmed through experimental studies.

[Click to download full resolution via product page](#)

Hypothetical kinase signaling pathway.

Conclusion

5-Bromo-3-cyanoindole is a versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined chemical structure and multiple points for synthetic modification make it an attractive scaffold for the generation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to explore

the synthesis and application of this promising intermediate in the quest for novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-3-cyanoindole | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. 5-Bromo-3-cyanoindole - 杂环化合物 - 西典实验 [seedior.com]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3 β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-3-cyanoindole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352206#5-bromo-3-cyanoindole-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com